Aniracetam

Descripción general

Descripción

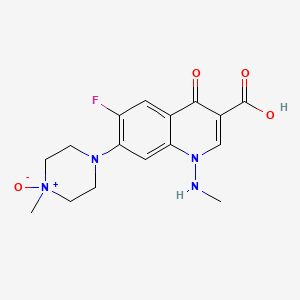

Aniracetam is a supplement with potential nootropic effects, which means it might support brain health, like memory . It likely works with its positive effects on certain brain receptors (binding sites), including alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-sensitive glutamate receptors . Aniracetam may also affect various brain chemicals, such as acetylcholine, dopamine, and serotonin .

Synthesis Analysis

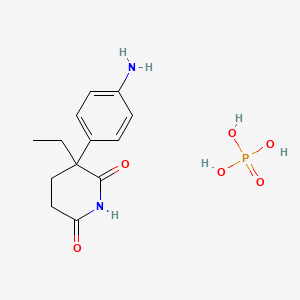

Aniracetam is synthesized by condensing 2-pyrrolidone with 4-methoxybenzoyl chloride . The drug was first made in the 1970s by Hoffmann-La Roche . A synthesis method of aniracetam has been disclosed where aniracetam is obtained by performing one-step reaction on alpha-pyrrolidone and methoxybenzoyl chloride in the existence of triethylamine serving as an acid-binding agent .

Aplicaciones Científicas De Investigación

Alzheimer’s Disease Treatment

Scientific Field: Neurology and Pharmacology

Methods of Application: Aniracetam is administered orally and is known to increase α-secretase activity through two distinct pathways: 1) increasing brain-derived neurotrophic factor expression and 2) positively modulating metabotropic glutamate receptors .

Results or Outcomes: Aniracetam has been found to prevent the production and accumulation of Aβ, potentially leading to a reduction in memory loss and cognitive decline associated with Alzheimer’s disease .

Cognitive Enhancement in Healthy Organisms

Scientific Field: Cognitive Neuroscience

Methods of Application: In a study involving pigeons, aniracetam was administered via either intramuscular injection or orally, either 30 or 60 minutes prior to testing on a delayed matching-to-sample task .

Results or Outcomes

The study found that aniracetam had no effect on the pigeons’ memory performance, nor did it affect response latency. This suggests that while aniracetam may be effective at improving memory function in models of impaired memory, it has no effect in improving memory in healthy organisms .

Mood and Anxiety Disorders

Summary of Application

Aniracetam has been studied for its potential effects on mood and anxiety disorders. It is believed to affect the turnover of serotonin and dopamine, two important neurotransmitters that can influence overall mood .

Methods of Application

In clinical studies, Aniracetam is administered orally. The dosage and frequency of administration can vary depending on the specific study design .

Results or Outcomes: While the results are promising, more research is needed to fully understand the potential benefits and risks of Aniracetam in the treatment of mood and anxiety disorders .

Memory Formation

Scientific Field: Cognitive Neuroscience

Methods of Application: In experimental studies, Aniracetam is administered to lab animals and its effects on receptor desensitization in the hippocampus are observed .

Results or Outcomes: The studies suggest that Aniracetam could potentially enhance memory formation by decreasing the rate of receptor desensitization in the hippocampus .

Treatment of Stroke

Methods of Application

Aniracetam is administered orally. The dosage and frequency of administration can vary depending on the specific study design .

Results or Outcomes: While the results are promising, more research is needed to fully understand the potential benefits and risks of Aniracetam in the treatment of stroke .

Treatment of Various CNS Disorders

Methods of Application

In clinical studies, Aniracetam is administered orally. The dosage and frequency of administration can vary depending on the specific study design .

Results or Outcomes: While the results are promising, more research is needed to fully understand the potential benefits and risks of Aniracetam in the treatment of various CNS disorders .

Safety And Hazards

Aniracetam is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure .

Direcciones Futuras

While Aniracetam is effective at improving memory function in models of impaired memory, it has no effect in improving memory in healthy organisms . More recent, quality, and long-term research on Aniracetam is necessary . It is conceivable that clinical trials will demonstrate beneficial effects of Aniracetam in various disease states .

Propiedades

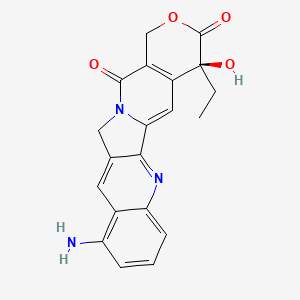

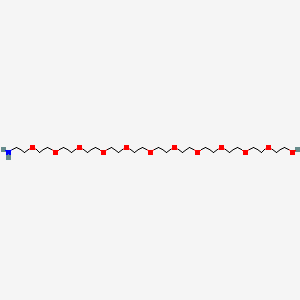

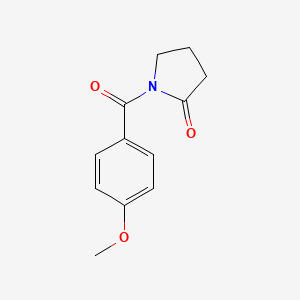

IUPAC Name |

1-(4-methoxybenzoyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-10-6-4-9(5-7-10)12(15)13-8-2-3-11(13)14/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNRTKGTQJPIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045128 | |

| Record name | Aniracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aniracetam | |

CAS RN |

72432-10-1 | |

| Record name | Aniracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72432-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniracetam [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072432101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04599 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aniracetam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANIRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L16LKN964 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.